molecular formula C10H9BrN4O2 B5837126 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone

7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone

Cat. No. B5837126
M. Wt: 297.11 g/mol
InChI Key: OEHNYHXLDIZTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has been studied for its potential applications in scientific research. This compound is a semicarbazone derivative of 7-bromo-5-methyl-1H-indole-2,3-dione, which is a heterocyclic organic compound.

Mechanism of Action

The mechanism of action of 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone can cause changes in the biochemical and physiological processes of cells. It has been found to induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS) in cells. It has also been found to cause DNA damage and inhibit the activity of enzymes involved in DNA repair.

Advantages and Limitations for Lab Experiments

One advantage of using 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone in lab experiments is its potential antimicrobial and anticancer activity. This makes it a promising compound for the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone. One direction is to further investigate its mechanism of action, as this may help to identify new targets for drug development. Another direction is to study its potential applications in other areas, such as agriculture and environmental science. Additionally, research could focus on developing new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective processes.

Synthesis Methods

The synthesis of 7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of 7-bromo-5-methyl-1H-indole-2,3-dione with semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol.

Scientific Research Applications

7-bromo-5-methyl-1H-indole-2,3-dione 3-semicarbazone has been studied for its potential applications in scientific research. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential anticancer activity, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHNYHXLDIZTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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